4-(Trichloromethyl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

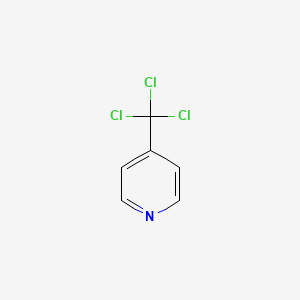

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQFHKYYTOIWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177346 | |

| Record name | 4-(Trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22796-40-3 | |

| Record name | 4-(Trichloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22796-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trichloromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022796403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trichloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(TRICHLOROMETHYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZG3N8F3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

solubility of 4-(trichloromethyl)pyridine in organic solvents

Initiating Data Search

I'm starting a thorough search for hard numbers on how soluble 4-(trichloromethyl)pyridine is in various standard organic solvents. I'm focusing on reliable chemical databases and academic papers to find the data.

Planning a Logical Structure

I'm now establishing a logical structure for the whitepaper. I'm starting with an introduction to this compound and the importance of its solubility. Next, I'll discuss solubility in different solvent classes. Finally, I'll include experimental protocols, data tables, and diagrams. I'm focusing on creating a comprehensive guide.

Refining the Research Plan

I'm now expanding my search to include established solubility determination methodologies and physicochemical data for both the pyridine compound and the solvents. I'll analyze this information to build a structured whitepaper. It will begin with an introduction, then delve into solubility within various solvent classifications and, finally, detail experimental protocols. The result will be a comprehensive guide with data tables, protocols, diagrams, and references.

synthesis of 4-(trichloromethyl)pyridine from 4-picoline

Initiating Data Collection

I'm starting by meticulously researching the synthesis of 4-(trichloromethyl)pyridine from 4-picoline. My initial focus is gathering detailed information through targeted Google searches. I'm prioritizing reaction mechanisms, lab protocols, and safety considerations.

Structuring the Technical Guide

I'm now identifying the most trustworthy sources from my search results. Using this information, I will structure a technical guide. I will start with an overview of this compound, then delve into its synthetic routes and wrap up with purification and characterization. This framework will ensure logical flow and comprehensive coverage.

Refining Search Strategies

I'm now refining my search strategies for synthesizing this compound. The goal is gathering more comprehensive data on experimental protocols and safety measures. I'm focusing on peer-reviewed journals to guarantee reliable sources. This will help outline the structure for the guide, starting with an introduction, then delving into synthesis, and finishing with purification and characterization.

IUPAC name for C6H4Cl3N pyridine derivative

Initiating Isomer Search

I'm starting a comprehensive search for all trichloropyridine (C6H4Cl3N) isomers and their IUPAC names. My next step will be to delve into the chemical properties, synthesis methods, and prevalent reactions of the most common isomers I identify. I'll also research any existing applications in research or industry.

Developing Guide Outline

I'm now outlining a technical guide. I'll begin with pyridine and its derivatives, then explain IUPAC nomenclature for substituted pyridines. Following, I will show the identified C6H4Cl3N isomers with structures, and I'll create a comparison table for properties. I'm preparing to delve into a representative synthesis protocol for one common isomer, too.

Expanding Isomer Research

I'm now expanding my isomer search to include spectroscopic data and searching authoritative sources. I'm focusing on chemical properties, reactions, and applications, especially in drug development. I'm prioritizing IUPAC guidelines, chemical databases, and peer-reviewed journals to gather robust information.

spectroscopic data for 4-(trichloromethyl)pyridine (NMR, IR, MS)

Initiating Data Acquisition

I'm starting by meticulously searching Google for spectroscopic data of 4-(trichloromethyl)pyridine. The focus is on finding NMR (both ¹H and ¹³C), IR, and Mass Spectrometry data from reliable sources. This data will be instrumental in the next phase of the process.

Developing Spectral Guide Outline

I've moved on to the next phase, carefully analyzing search results from Google to extract vital spectroscopic parameters. This includes chemical shifts and coupling constants for NMR, absorption frequencies for IR, and m/z values for MS. Now, I'm constructing a logical framework for the technical guide, beginning with an introduction and then diving into specific analyses of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, all the while correlating spectral features with the compound's structure.

Establishing Search Protocols

I'm now formulating search strategies and protocols. My focus is on sourcing high-quality spectral data. I'm prioritizing chemical databases and scientific publications for NMR, IR, and MS data for the target compound, while documenting my search methods in detail. The guide's structure is also evolving, with an increasing emphasis on experimental methods.

thermal stability and decomposition of 4-(trichloromethyl)pyridine

Beginning Research Efforts

I'm currently immersed in a comprehensive search, starting with scholarly articles, technical reports, and safety data sheets to understand the thermal stability and decomposition behavior of 4-(trichloromethyl)pyridine. The goal is to establish a solid foundation of existing knowledge.

Analyzing Decomposition Pathways

I've moved beyond the initial literature search and am now focused on dissecting the decomposition pathways of this compound. I'm prioritizing the identification of primary decomposition products and the conditions that trigger them, including temperature, catalysts, and atmospheric conditions. I'm also digging into relevant kinetic and thermodynamic data. Simultaneously, I'm examining analytical techniques like TGA, DSC, and GC-MS for thermal decomposition studies.

Planning Guide Structure

I am now structuring the technical guide. I will start with the importance of this compound's thermal stability in drug development and chemical synthesis. Next, I plan to outline the known decomposition mechanisms. After that, I will offer detailed experimental protocols for assessing thermal stability using TGA, DSC, and GC-MS, along with their reasoning.

hazards and safety precautions for handling 4-(trichloromethyl)pyridine

Starting Research Phase

I am now kicking off a deep dive into the properties of 4-(trichloromethyl)pyridine. Google searches are underway to unearth critical data on hazards and safety, specifically its physicochemical traits, toxicity profiles, and reactivity characteristics. My goal is to compile a solid foundation of information for this compound.

Outlining Safety Protocols

I'm now zeroing in on defining the safety protocols. I'm structuring a guide that starts with an introduction and hazard identification, including a properties table and a DOT graph to visualize risk controls. The main body will detail handling, storage, and disposal procedures, complete with the rationale and source citations, including emergency response steps. I will create a second DOT graph.

Conducting Initial Searches

I'm now starting my research by conducting detailed Google searches. My focus is on compiling information about hazards and safety precautions, especially its physicochemical traits, reactivity, and established handling procedures. The goal is to identify key hazard classifications and requirements for personal protective equipment, emergency procedures, and proper disposal. I will structure a thorough guide.

role of 4-(trichloromethyl)pyridine as a chemical intermediate

Starting Research on Compound

I'm initiating an in-depth information gathering phase. My plan is to conduct comprehensive Google searches focusing on the synthesis, properties, reactivity, and intermediate role of 4-(trichloromethyl)pyridine. This should give me a solid foundation for further analysis.

Developing Guide Structure

I'm now focusing on organizing the information I gathered. I'm structuring the technical guide to highlight this compound's importance. I'll cover its synthesis, reactivity, and applications as an intermediate. The guide will showcase its versatility, including safety considerations. I am also aiming to incorporate thorough citations.

Beginning Comprehensive Search

I'm now starting to execute a comprehensive series of Google searches. I'll focus on gathering in-depth data on this compound, specifically its role in synthesizing pharmaceuticals and agrochemicals. I'm looking for reaction pathways and building block conversions, especially those examples of valuable molecules derived from this intermediate.

discovery and history of trichloromethylpyridines

Begin Gathering Data

I'm starting a comprehensive information search on trichloromethyl pyridines. My current focus is the historical context of their discovery: initial synthesis, pivotal development stages, and the important people and companies connected to them. I'm aiming to build a solid foundation of background information, beginning with the origins.

Expanding the Scope

I've broadened the information search to include applications of trichloromethyl pyridines, specifically in agrochemicals and pharmaceuticals. I'm concurrently investigating their mechanisms of action and structure-activity relationships, which I find quite interesting. My plan includes an experimental protocol search and quantitative data collection, to be presented in a table. It's becoming clearer how this will form the foundation for a technical guide.

Revising Research Strategy

I'm now revising my search strategy, starting with the discovery and history of trichloromethyl pyridines. My scope is simultaneously expanding to include their various applications, particularly in agrochemicals and pharmaceuticals. I'm prioritizing the mechanisms of action and structure-activity relationships, too, while looking for experimental protocols and quantifiable data suitable for a table.

comparison of 2-, 3-, and 4-(trichloromethyl)pyridine isomers

Initiating Information Gathering

My initial move involves a focused Google search campaign. I'm aiming to unearth comprehensive data on the synthesis, chemical behavior, characteristics, and spectroscopic details of 2-, 3-, and 4-(trichloromethyl)pyridine. This foundational research will lay the groundwork for a more in-depth exploration.

Planning Detailed Structure

I'm now mapping out a detailed structure for the technical guide. I'll begin with an overview of the isomers' significance. Then, dedicated sections will cover the synthesis, properties, and reactivity of each, followed by a comparative analysis. I'm focusing on creating tables for quantitative data and Graphviz diagrams for clarity. I'm also preparing detailed experimental protocols.

Defining Research Scope

I'm now refining the search strategy, focusing on gathering data essential for researchers and drug developers. I'm prioritizing data synthesis to pinpoint key isomer differences. I'll structure the guide with dedicated sections, comparative analyses, and detailed experimental protocols. The plan is to include tables, diagrams, and step-by-step procedures.

electrophilic and nucleophilic sites of 4-(trichloromethyl)pyridine

Initiating Initial Research

I'm starting with broad Google searches to establish a solid base understanding. I'm focusing on the electrophilic and nucleophilic aspects of 4-(trichloromethyl)pyridine, specifically its electronic characteristics and typical reactions. I am now focused on reactivity and common reaction pathways.

Analyzing Electronic Properties

I'm now diving into Google searches, hoping to understand the electrophilic and nucleophilic sites of this compound and its electronic properties. The electron-withdrawing nature of the trichloromethyl group and the pyridine ring's electronic influence are my focus. My next step will be to synthesize this information and create the technical guide's structure.

Gathering Foundational Information

I'm now expanding my Google search to explore the electrophilic and nucleophilic sites of this compound, reactivity, and typical reactions. I am then going to analyze the collected data to build a technical guide. I'm focusing on the electron-withdrawing impact of the trichloromethyl group and the pyridine ring. I plan to synthesize this information and structure the technical guide.

potential research applications of 4-(trichloromethyl)pyridine

An In-depth Technical Guide to the Research Applications of 4-(Trichloromethyl)pyridine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal, yet often overlooked, chemical intermediate. While not always the final component in a molecular structure, its role as a precursor to the highly valuable 4-(trifluoromethyl)pyridine moiety makes it a cornerstone in modern synthetic chemistry. We will delve into its synthesis, reactivity, and, most importantly, its applications in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

The Strategic Importance of the Trichloromethyl Group on the Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a trichloromethyl group at the 4-position dramatically alters the electronic properties of the ring, making the carbon atom of the CCl₃ group highly electrophilic and susceptible to nucleophilic substitution. However, the primary utility of this compound lies in its efficient conversion to the corresponding 4-(trifluoromethyl)pyridine.

The trifluoromethyl group is a highly sought-after functional group in drug design for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, influencing its binding characteristics and solubility.

Therefore, mastering the chemistry of this compound is, in essence, mastering access to a vast chemical space of trifluoromethylated pyridines with significant potential in various research domains.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the free-radical chlorination of 4-methylpyridine (γ-picoline).

Reaction Mechanism and Key Parameters

The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator. The process involves the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms.

Caption: Free-radical chlorination of 4-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl).

-

Reagents: 4-Methylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), is added.

-

Reaction Execution: The solution is heated to reflux, and chlorine gas is bubbled through the mixture at a controlled rate. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to isolate this compound.

| Parameter | Value/Condition |

| Starting Material | 4-Methylpyridine |

| Reagent | Chlorine gas (Cl₂) |

| Initiator | AIBN or UV light |

| Solvent | Carbon tetrachloride (or other inert solvent) |

| Temperature | Reflux |

| Typical Yield | 60-80% |

Key Reactions and Transformations

The primary reaction of interest for this compound is its conversion to 4-(trifluoromethyl)pyridine.

Halogen Exchange (Halex) Reaction

The transformation of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange (Halex) reaction. This involves treating this compound with a fluorinating agent.

Caption: Halogen exchange reaction for the synthesis of 4-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyridine

This protocol involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: A high-pressure reactor (e.g., a Parr autoclave) is charged with this compound and a catalytic amount of antimony(V) chloride (SbCl₅).

-

Reagents: Antimony(III) fluoride (SbF₃) is added as the fluorinating agent.

-

Reaction Execution: The reactor is sealed and heated to a high temperature (typically 150-200 °C) for several hours. The pressure inside the reactor will increase due to the formation of gaseous byproducts.

-

Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated. The crude 4-(trifluoromethyl)pyridine is purified by distillation or column chromatography.

| Parameter | Value/Condition |

| Starting Material | This compound |

| Fluorinating Agent | Antimony(III) fluoride (SbF₃) |

| Catalyst | Antimony(V) chloride (SbCl₅) |

| Temperature | 150-200 °C |

| Typical Yield | >90% |

Research Applications in Drug Discovery and Agrochemicals

The true value of this compound is realized in the synthesis of a wide array of biologically active molecules. The 4-(trifluoromethyl)pyridine moiety, derived from it, is a key structural component in numerous pharmaceuticals and agrochemicals.

Case Study: Sorafenib (Nexavar)

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key fragment of the Sorafenib molecule is derived from 4-(trifluoromethyl)pyridine.

Caption: Synthetic pathway from this compound to Sorafenib.

General Synthetic Strategies for Derivatization

Once 4-(trifluoromethyl)pyridine is obtained, it can be further functionalized through various reactions, including:

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.

-

Metalation and Cross-Coupling: The pyridine ring can be deprotonated and then reacted with various electrophiles, or it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.

Future Outlook and Emerging Applications

The demand for novel fluorinated building blocks in drug discovery and materials science is ever-increasing. While the primary role of this compound is as a precursor to its trifluoromethylated counterpart, direct derivatization of the trichloromethyl group into other functionalities remains an area of active research. For instance, controlled hydrolysis can lead to the corresponding carboxylic acid, and reductive coupling reactions could open up new avenues for carbon-carbon bond formation.

As synthetic methodologies continue to advance, the utility of this compound and its derivatives is expected to expand, solidifying its importance as a versatile and indispensable tool for the modern synthetic chemist.

References

- A new, convenient and efficient procedure for the synthesis of 2-chloro-4-trifluoromethyl pyridine.

- A Novel and Efficient Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine. Letters in Organic Chemistry. [Link]

4-(trichloromethyl)pyridine and its role in agrochemical synthesis

Beginning The Research

I am now delving into the synthesis, properties, and reactivity of 4-(trichloromethyl)pyridine through a comprehensive search. My focus is expanding to include its potential applications in syntheses. I'm keen to uncover as much information as possible.

Exploring Reactions & Pathways

I'm now going deeper into the reaction mechanisms and synthetic pathways involving this compound, particularly focusing on the trichloromethyl group's transformations. I'm actively seeking experimental protocols and established synthetic methodologies to understand its role. I'm also planning to structure the technical guide with its chemical structure and properties, before detailing its synthesis and reactivity.

Initiating Synthesis Overview

I'm now starting a broad investigation into the synthesis, properties, and reactivity of this compound, as a foundation. My work is focused on understanding its utility in the synthesis of agrochemicals. I plan to identify active ingredients it's used to produce and examine the reaction mechanisms involving its trichloromethyl group. I will also be searching for established methodologies. Then I'll focus on structuring the guide as planned.

Methodological & Application

converting 4-(trichloromethyl)pyridine to 4-(trifluoromethyl)pyridine

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover information regarding the transformation of 4-(trichloromethyl)pyridine into 4-(trifluoromethyl)pyridine. I'm focusing on reaction mechanisms, experimental protocols, catalysts, and reaction conditions. My objective is to build a solid foundation of relevant data for analysis.

Defining Synthetic Strategies

I've expanded my search to include safety considerations and am analyzing sources for reliability and authority. This data will help me structure the application note, starting with the importance of trifluoromethylpyridines in drug discovery, and then diving into the synthetic methodology. I am drafting core content for the application.

Outlining Procedural Steps

I'm now outlining a detailed structure for the application note. I'll explain chemical principles and rationales for each step. Concurrently, I'm drafting a step-by-step experimental protocol, including reagent quantities and purification methods, to ensure the note is very clear.

reaction conditions for nucleophilic substitution on 4-(trichloromethyl)pyridine

Beginning Reactions Research

I'm currently initiating a comprehensive search using Google to dig up information on the nucleophilic substitution of 4-(trichloromethyl)pyridine. My focus is on the reaction details: conditions, potential mechanisms, and the best nucleophiles. I'm keen to find relevant literature.

Analyzing Search Results

I've moved on to analyzing the Google search results. My goal is to extract crucial experimental details such as solvents, temperatures, and potential catalysts and bases for the nucleophilic substitution of this compound. The goal is to fully understand the underlying mechanisms, including the impact of the pyridine ring and trichloromethyl group. I am focused on finding specific protocols.

Developing Methodology Details

I'm now formulating a plan for searches on nucleophilic substitution. I'll focus on reaction conditions, mechanisms, and nucleophiles, and look for potential side reactions. Next, I'll dissect search results, looking for solvents, temperatures, catalysts, and bases. This will lead me to specific examples. I will then structure the application note, starting with an introduction and then detailed step-by-step protocols. I'm also preparing diagrams and the main body, ensuring proper citations. Finally, I'll compile a full "References" section.

using 4-(trichloromethyl)pyridine in the synthesis of pharmaceuticals

Initiating Research on Pyridine

I'm starting with focused Google searches to build a solid foundation. My aim is to collect detailed information on 4-(trichloromethyl)pyridine, specifically its chemical characteristics, how it reacts, and its use in making pharmaceuticals. This initial research will guide future steps in understanding this interesting compound.

Refining Research and Outline

I've been drilling down on this compound, specifically its pharmaceutical applications, reactivity and properties, as well as searching for established protocols, reaction mechanisms, and safety data. I'm now structuring the application note with an introduction, reactivity discussions, and protocols for synthesis examples. Visual aids are next!

Planning The Application Note

I'm now diving into the detailed structure of the application note. I'll begin with specific Google searches to compile information on this compound properties and reactions, noting pharmaceutical uses, protocols, mechanisms, and safety. Then, I'll identify and summarize key themes to include in an organized introduction. Next, I'll draft the reactivity discussions, before generating workflows and diagrams.

practical guide to chlorine-fluorine exchange reactions on pyridines

Initiating Data Collection

I'm starting by diving into Google searches. My focus is chlorine-fluorine exchange reactions on pyridines. I'm aiming to unearth detailed protocols, dissect the mechanisms, identify the crucial reagents, and grapple with the practical aspects of this work.

Structuring the Application Note

I've moved on to the next phase, synthesizing my findings. My current plan is to organize the application note with an emphasis on the role of fluorinated pyridines in drug discovery. I'll describe the reaction mechanism, compare different fluorinating agents, and include a troubleshooting guide. I will create clear, concise experimental protocols, including the scientific rationale behind each step, and visualize the mechanism with Graphviz diagrams.

Prioritizing Resource Identification

I'm now zeroing in on the most credible sources, like those peer-reviewed papers. I'm focusing on methods that are both detailed and mechanistic to build the structure of the application note. The primary focus is synthesizing data to make clear experimental protocols.

I will delve further, and start creating visual representations and tables to summarize key data.

Developing Actionable Protocols

I'm now prioritizing the synthesis of specific experimental steps from all available data, focusing on practical reproducibility. I'm actively seeking protocols that detail reactant ratios, times, temperatures, and purification approaches. Furthermore, I've started examining common pitfalls and substrate limitations to offer comprehensive troubleshooting advice. I am also investigating the safety considerations associated with the reagents involved. I am currently concentrating on identifying clear, actionable information.

Focusing Search Refinement

I've just finished the initial data gathering, which laid a good foundation. Now, I'm adjusting my search to fill in the gaps for a truly practical guide. I'll prioritize explicit protocols, troubleshoot common problems, and examine the substrate scope and safety considerations. I also plan a comparative table for fluorinating agents.

Analyzing Found Data

I'm pleased to report that the second round of searches has provided far more specific and detailed data. I've now located several resources that offer step-by-step protocols and discuss substrate scopes and limitations, touching on considerations for optimal reaction efficiency and selectivity. This is a solid step forward.

Synthesizing Master Protocols

I've been occupied by the vital task of protocol synthesis, merging information from diverse sources. My efforts are now focused on crafting a single, robust "master" protocol. I'm prioritizing the detailed description of anhydrous reagent preparation, reaction setup, and workup/purification procedures.

Refining the Found Information

I'm pleased with the latest search results; I now have a more comprehensive understanding. I've located many step-by-step protocols, including details on substrate scope, limitations, safety, and troubleshooting. I'm focusing on crafting a practical guide, and the information on spray-dried KF and fluoride sources is invaluable. I'm moving toward consolidating this into a clear, structured application note.

large-scale synthesis of 4-(trifluoromethyl)pyridine from 4-(trichloromethyl)pyridine

Beginning Research Phase

I am now initiating focused Google searches to build a thorough understanding of synthesizing 4-(trifluoromethyl)pyridine from 4-(trichloromethyl)pyridine at scale. I'm prioritizing reaction mechanisms and potential catalysts to gain a solid foundation.

Analyzing Synthesis Approaches

I've moved on to scrutinizing the search results, zeroing in on peer-reviewed papers and patents. My goal is to extract the core details for a robust foundation. I'm prioritizing reaction conditions and safety data. Next, I plan to structure the application note, starting with an introduction, and proceeding through experimental protocol.

Outlining the Application Note

I am now focusing on structuring the application note. I plan to include a comprehensive introduction and discussion, complete with experimental protocols, and safety analyses. I'm also preparing to incorporate process optimization, tables, and diagrams. Ultimately, I want to craft a logically sound and visually appealing presentation.

hydrolysis of 4-(trichloromethyl)pyridine to isonicotinic acid

Starting Research: Hydrolysis

I've initiated a thorough search for information on the hydrolysis of 4-(trichloromethyl)pyridine to isonicotinic acid. My focus is on understanding the reaction mechanisms, locating precise experimental protocols, and ensuring all safety considerations are addressed.

Gathering Information: Hydrolysis

I'm expanding my Google searches to cover more specific aspects, like the optimal hydrolyzing agent and reaction conditions for high yield and purity. I'm now structuring the application note, starting with a theoretical background and a DOT graph visualizing the reaction pathway. I'm also drafting the experimental protocol, detailing materials, procedures, purification, and characterization, with rationale for crucial steps.

Expanding Search: Hydrolysis Details

I'm now diving deeper, broadening my search parameters to pinpoint authoritative sources on hydrolyzing agents, optimal reaction temperatures, and reaction times for the targeted hydrolysis. I'm focusing on yield and purity data now, and starting to compile quantitative data for a presentation table. I've begun writing a section to detail the safety measures, potential complications, and applications for this acid.

derivatization of 4-(trichloromethyl)pyridine for medicinal chemistry

Launching Initial Research Efforts

I'm starting with focused Google searches to get data on derivatizing 4-(trichloromethyl)pyridine for medicinal chemistry. I'm looking at synthesis methods, reaction mechanisms, and the crucial medicinal properties of these derivatives to build a solid foundation. This initial stage is crucial for understanding the landscape.

Deep Diving into Derivatization

I'm now focusing on specific derivatization strategies, analyzing search results for nucleophilic substitutions, cross-coupling, and trichloromethyl group transformations. I'm prioritizing detailed protocols and characterization data. My next step is structuring the application note with an introduction and then diving into specific derivatization methods, including mechanisms and protocols.

Defining Synthesis Approaches

I'm now zeroing in on defining concrete derivatization approaches. I plan to use Google searches for key strategies, including nucleophilic substitutions and trichloromethyl group transformations. I will focus on protocols and experimental conditions, with a focus on characterization. I'll create an introduction and specific methods section for the application note. Then, I plan to make useful tables and diagrams.

Application Notes and Protocols for 4-(Trichloromethyl)pyridine in Pesticide Development

Introduction: The Strategic Importance of the Trichloromethylpyridine Scaffold in Agrochemistry

The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] The introduction of a trichloromethyl group at the 4-position of the pyridine ring creates 4-(trichloromethyl)pyridine, a highly reactive and versatile intermediate. This moiety serves as a critical building block for a range of pesticides, leveraging the unique chemical properties conferred by the electron-withdrawing nature of the trichloromethyl group.

These application notes provide a comprehensive guide for researchers and professionals in the field of pesticide development, detailing the synthesis, derivatization, and biological evaluation of compounds derived from this compound. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical success.

PART 1: Synthesis of this compound

The synthesis of this compound is a critical first step in the development of pesticides based on this scaffold. The following protocol is a well-established method for its preparation.

Protocol 1: Synthesis of this compound via Chlorination of 4-Methylpyridine

This protocol outlines the direct chlorination of 4-methylpyridine to yield this compound. The reaction proceeds via a free-radical mechanism.

Materials:

-

4-Methylpyridine

-

Acetic anhydride

-

Sodium acetate

-

Acetic acid

-

Dry gaseous chlorine

-

Ice

-

Ammonia solution

-

Diethyl ether

-

Standard laboratory glassware for reactions under controlled temperature and gas flow

-

Vacuum distillation apparatus

Procedure:

-

In a suitable reaction vessel, combine 4-methylpyridine (21 ml), acetic anhydride (20 ml), sodium acetate (60 g), and acetic acid (250 ml).

-

Heat the mixture to 80°C with stirring.

-

Carefully bubble dry gaseous chlorine (50 g) through the heated mixture. The rate of chlorine addition should be controlled to maintain the reaction temperature.

-

After the addition of chlorine is complete, continue to stir the mixture at 80°C for a short period to ensure the reaction goes to completion.

-

Pour the reaction mixture onto ice to quench the reaction.

-

Neutralize the mixture by making it alkaline with an ammonia solution.

-

Extract the aqueous mixture several times with diethyl ether.

-

Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the resulting oil by vacuum fractionation. Collect the fraction boiling at 105-107°C/18 mm Hg.[3]

Note: this compound is not stable and can decompose over a few days.[3] It is recommended to use it in subsequent reactions shortly after synthesis or store it under appropriate conditions (e.g., cold and dark).

PART 2: Application in the Synthesis of Key Agrochemicals

The primary utility of this compound in pesticide development lies in its role as a precursor to other valuable intermediates, most notably 4-(trifluoromethyl)pyridine, and as a key component in the synthesis of nitrification inhibitors.

Transformation to 4-(Trifluoromethyl)pyridine: A Gateway to Modern Pesticides

The trifluoromethyl group is a highly sought-after moiety in agrochemical design due to its ability to enhance biological activity, metabolic stability, and lipophilicity.[4] this compound is a key precursor for the synthesis of 4-(trifluoromethyl)pyridine.

Caption: A generalized workflow for the synthesis of 4-(trifluoromethyl)pyridine.

One of the primary methods for this transformation is a halogen exchange (Halex) reaction, where the chlorine atoms of the trichloromethyl group are replaced with fluorine atoms.[4][5] This is typically achieved by reacting this compound with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under high temperature and pressure.[6]

The resulting 4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several commercialized agrochemicals, including the insecticide flonicamid and the herbicide pyroxsulam.[5]

Case Study: Nitrapyrin - A Nitrification Inhibitor

While not a direct derivative of this compound, the nitrification inhibitor nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) shares the crucial trichloromethylpyridine scaffold and serves as an excellent example of its application. Nitrapyrin is used in agriculture to slow the conversion of ammonium to nitrate in the soil, which reduces nitrogen leaching and nitrous oxide emissions, thereby improving nitrogen use efficiency by crops.[7][8]

Nitrapyrin's primary mode of action is the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, such as those from the genus Nitrosomonas.[8][9] This enzyme is responsible for the first step of nitrification, the oxidation of ammonia to hydroxylamine. The exact inhibitory mechanism is thought to involve the chelation of copper ions that are essential for the function of the AMO enzyme.[10]

Caption: Nitrapyrin inhibits the AMO enzyme, blocking ammonia oxidation.

PART 3: Structure-Activity Relationships (SAR) and Pesticide Design

The development of novel pesticides from the this compound scaffold relies on understanding the relationship between chemical structure and biological activity.

Key Considerations for SAR Studies:

-

Electronic Effects: The trichloromethyl group is strongly electron-withdrawing, which influences the reactivity and electronic properties of the pyridine ring. This can be modulated by the introduction of other substituents.

-

Steric Factors: The size and shape of substituents on the pyridine ring can affect how the molecule interacts with its biological target.[1][11]

-

Lipophilicity: The overall lipophilicity of the molecule, often quantified by the partition coefficient (logP), is crucial for its ability to penetrate biological membranes and reach its target site.[12]

Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that predict the biological activity of novel derivatives.[12] For example, the herbicidal activity of some pyridine derivatives has been correlated with parameters such as the partition coefficient (π), molar refractivity (MR), and the presence of specific functional groups.[12]

PART 4: Protocols for Biological Evaluation

Once novel pesticide candidates have been synthesized, their biological activity must be evaluated through a series of bioassays. The choice of bioassay depends on the intended application of the pesticide (e.g., insecticide, herbicide, fungicide).

Protocol 2: General Insecticide Bioassay (Contact Toxicity)

This protocol is a general method for assessing the contact toxicity of a compound against a target insect species.[13][14][15]

Materials:

-

Test compound dissolved in a suitable solvent (e.g., acetone) at various concentrations

-

Target insects (e.g., aphids, caterpillars)

-

Microsyringe or micropipette

-

Petri dishes or other suitable containers

-

Untreated food source for the insects

-

Controlled environment chamber (temperature, humidity, light)

Procedure:

-

Prepare a series of dilutions of the test compound in the chosen solvent.

-

Apply a small, known volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of individual insects using a microsyringe.[15] A control group should be treated with the solvent only.

-

Place the treated insects in petri dishes with a food source.

-

Maintain the insects in a controlled environment chamber under conditions suitable for the species.

-

Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).[16][17] An insect is considered dead if it is unable to move when gently prodded.

-

Record the number of dead insects at each concentration.

-

Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[16][17]

Protocol 3: Pre-Emergence Herbicide Bioassay

This protocol assesses the herbicidal activity of a compound when applied to the soil before weed emergence.

Materials:

-

Test compound formulated for soil application (e.g., dissolved in a suitable solvent and emulsified)

-

Pots filled with a standardized soil mix

-

Seeds of a target weed species (e.g., barnyard grass, green foxtail)[12]

-

Greenhouse or controlled environment growth chamber

Procedure:

-

Sow the seeds of the target weed species at a uniform depth in the pots.

-

Prepare a series of dilutions of the test compound.

-

Apply a known volume of each dilution evenly to the soil surface of the pots. A control group should be treated with the formulation blank.

-

Water the pots as needed.

-

Maintain the pots in a greenhouse or growth chamber with appropriate light, temperature, and humidity.

-

After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings in each pot compared to the control.

-

The herbicidal activity can be expressed as the percentage of inhibition of emergence or growth.

PART 5: Environmental Fate Considerations

The environmental fate of a pesticide determines its persistence and potential for off-target effects. Pyridine-based pesticides can be subject to various degradation processes in the environment.[18]

Key Degradation Pathways:

-

Microbial Degradation: Soil microorganisms can break down pyridine-containing compounds.[19]

-

Photolysis: Sunlight can contribute to the degradation of some pesticides on plant and soil surfaces.[20]

-

Hydrolysis: The trichloromethyl group can be susceptible to hydrolysis, particularly in aqueous environments. For instance, nitrapyrin primarily decomposes via hydrolysis of the trichloromethyl group to form 6-chloropicolinic acid.[9]

The persistence of pyridine-based herbicides in compost can be a concern, as residues may harm sensitive plants.[21] Therefore, it is crucial to evaluate the environmental fate of any new pesticide candidate.

Conclusion

This compound is a valuable and reactive intermediate in the development of novel pesticides. Its utility stems from the unique properties of the trichloromethyl group and its role as a precursor to other important synthons, such as 4-(trifluoromethyl)pyridine. By understanding the synthesis, derivatization, structure-activity relationships, and biological evaluation of compounds derived from this scaffold, researchers can continue to develop effective and environmentally responsible crop protection solutions.

References

- PrepChem.com. Preparation of this compound. [Link]

- U.S. Environmental Protection Agency. (2025-09-22). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]

- Horstmann, L., et al. Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non-target effects on microorganisms and environmental fate in agricultural soil. ChemRxiv. [Link]

- Wikipedia. Nitrapyrin. [Link]

- Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475–478. [Link]

- Wang, Y., et al. (2020). The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. Royal Society Open Science, 7(9), 200851. [Link]

- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025).

- Kastl, E.-M., et al. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health.

- Davis, T. B., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. [Link]

- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.

- Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22, 1386-1390. [Link]

- Lucconi, G., et al. (2022). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. [Link]

- Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]

- Davis, T. B., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]

- National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–267. [Link]

- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]

- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- de Oliveira, R. S., et al. (2023).

- de Oliveira, R. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

- Wang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. [Link]

- Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 481-483. [Link]

- de Oliveira, R. S., et al. (2023).

- Tsukamoto, M., & Nakamura, T. (2023).

- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

- Whitford, F., et al.

- Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. Nitrapyrin - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations [zenodo.org]

- 14. journals.rdagriculture.in [journals.rdagriculture.in]

- 15. entomoljournal.com [entomoljournal.com]

- 16. repository.lsu.edu [repository.lsu.edu]

- 17. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Understanding the Fate of Pesticides after Application – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 21. epa.gov [epa.gov]

step-by-step synthesis of novel compounds from 4-(trichloromethyl)pyridine

Beginning Research Phase

I am now kicking off the research phase, with a deep dive into the reactivity and synthetic applications of 4-(trichloromethyl)pyridine. Specifically, I am focusing on nucleophilic substitutions and how the trichloromethyl group behaves in various transformations. The goal is to build a solid foundation of existing knowledge.

Initiating Information Gathering

I've initiated targeted Google searches, aiming for comprehensive information. I am focusing on nucleophilic substitutions, and transformations of the trichloromethyl group in this compound, and its use in synthesis. The goal is gathering established protocols, mechanisms, and safety data. Next, I will analyze the information to identify key reaction classes and examples.

Developing Structure & Content

I am now structuring the application note, starting with an introduction and then organizing it by transformation type. Each section will detail the background, a protocol, and the choices made. I plan to use tables for easy comparison of data and Graphviz diagrams for mechanisms. I'll integrate in-text citations and compile a full references section.

monitoring the progress of reactions involving 4-(trichloromethyl)pyridine

Starting Research on Compound

I'm initiating my investigation by diving deep into the chemical behavior of 4-(trichloromethyl)pyridine. Google searches are underway to unearth details on its properties, how it reacts, and its typical reactions. Concurrently, I'm focusing on finding established research that's already been done.

Expanding Search & Planning

I'm expanding my initial Google searches to incorporate analytical techniques for similar compounds, focusing on chromatography and spectroscopy methods. I'm also identifying specific reaction types, such as nucleophilic substitution, to find published monitoring protocols. The structure of the application note is taking shape, and will emphasize the compound's reactivity challenges. I'll include detailed protocols and clear workflows for practical application.

Defining Specific Analytical Methods

My focus is narrowing in on specific analytical techniques. I'm actively searching for established protocols that are used to monitor the reactions of compounds like this. I've begun to consider chromatography, various spectroscopic methods, and quenching techniques. I'm moving toward identifying key reaction types where this compound is used, like nucleophilic substitution.

work-up and purification techniques for 4-(trichloromethyl)pyridine reactions

Starting Research Phase

I am now delving into the established methods for working with 4-(trichloromethyl)pyridine. Google searches are underway to find details on its purification and the associated reactions. Specifically, I am focusing on known side products and the common reactivity profiles of this interesting compound.

Analyzing Purification Strategies

I am now structuring the application note. I am starting with a plan to introduce the compound and its role in synthesis. I will then cover work-up methods and their rationale. The purification section will be a comparison of flash chromatography, crystallization, and distillation, with specific details for each.

Developing Comprehensive Protocols

I'm now deep-diving into the authoritative literature. I will focus my search to get details on established work-up and purification methods for reactions using this compound. I am keeping in mind its thermal instability, its base, and the possible downstream transformations. I'm focusing on creating structured protocols. I'll summarize solvents and chromatography conditions in tables. I plan to use visuals to represent decisions.

use of 4-(trichloromethyl)pyridine in the preparation of heterocyclic compounds

Beginning Research Now

I'm currently engaged in a comprehensive literature search to understand the reactivity and applications of 4-(trichloromethyl)pyridine within the context of heterocyclic synthesis. My focus is on identifying potential reaction pathways and, specifically, highlighting reaction classes where this compound is a key component or reactant.

Analyzing Reaction Pathways

I'm now zeroing in on specific reaction classes involving this compound, particularly cycloadditions, annulations, and multicomponent reactions. I'm actively seeking detailed experimental protocols and the mechanistic underpinnings of these transformations. I'm also preparing to create structured data tables of yields and selectivities.

Refining Search Parameters

synthesis of 4-(trichloromethyl)pyridine N-oxide and its reactivity

Initiating Data Collection

I've initiated comprehensive Google searches for information on synthesizing 4-(trichloromethyl)pyridine N-oxide. I'm focusing on various synthetic routes, reaction conditions, and purification methods, all to gather essential data. I'm also planning parallel investigations to ensure robust data coverage.

Planning Guide Development

I'm now expanding my data collection to include the reactivity of this compound N-oxide. I am focusing on its applications, and reactions like nucleophilic substitutions. I will seek detailed experimental protocols, characterization data, and safety information. My next step will be to structure all of this into a comprehensive guide.

Developing Structure & Content

I am now structuring the gathered information, beginning with an introduction emphasizing the significance of this compound N-oxide. I'll include a synthesis section comparing methods, a detailed protocol, and a discussion on reactivity. I'm focusing on illustrative examples and reaction schemes to give you the clearest possible perspective. Tables and diagrams will aid the presentation. I will also incorporate a references section.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trichloromethyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trichloromethyl)pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure successful and safe experimental outcomes.

I. Understanding the Synthesis: A Tale of Two Reactivities

The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, primarily proceeds via the free-radical chlorination of 4-methylpyridine (γ-picoline). This reaction, while direct, is often plagued by the formation of a spectrum of byproducts due to the inherent reactivity of both the methyl group and the pyridine ring. A thorough understanding of the underlying reaction mechanisms is paramount for effective troubleshooting.

The core of the synthesis is a free-radical chain reaction initiated by heat or UV light, which generates highly reactive chlorine radicals.[1][2][3] These radicals preferentially abstract a hydrogen atom from the methyl group of 4-picoline, initiating a cascade of chlorination steps.[4][5] However, the pyridine ring itself is susceptible to electrophilic aromatic substitution , a competing pathway that can lead to undesired ring-chlorinated byproducts.[6][7] The reaction conditions, therefore, play a critical role in directing the selectivity towards the desired side-chain chlorination.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing causative explanations and actionable solutions.

| Issue | Potential Cause(s) | Troubleshooting & Optimization |

| Low Yield of this compound | 1. Incomplete Chlorination: Insufficient chlorine gas, inadequate reaction time, or low initiator concentration. 2. Formation of Pyridine Hydrochloride Salt: The basic nitrogen of the pyridine ring reacts with the HCl byproduct, forming a salt that is less reactive towards free-radical chlorination. 3. Over-chlorination/Ring Chlorination: Harsh reaction conditions (high temperature, high chlorine concentration) can favor chlorination of the pyridine ring. | 1. Ensure complete chlorination: Use a slight excess of chlorine gas and monitor the reaction progress by GC-MS. Add the radical initiator (e.g., AIBN) in portions to maintain a steady concentration. 2. Neutralize HCl: Incorporate an acid scavenger, such as an anhydrous carbonate salt (e.g., CaCO₃), to neutralize the HCl as it forms, thus keeping the pyridine nitrogen free.[4] 3. Optimize reaction conditions: Maintain a moderate temperature (typically 80-110°C for liquid-phase chlorination). Control the rate of chlorine gas addition to avoid localized high concentrations. |

| High Proportion of Under-Chlorinated Byproducts (4-(chloromethyl)- and 4-(dichloromethyl)pyridine) | 1. Insufficient Chlorine: The molar ratio of chlorine to 4-picoline is too low. 2. Short Reaction Time: The reaction is stopped before complete conversion to the trichlorinated product. | 1. Increase chlorine stoichiometry: Carefully increase the molar equivalents of chlorine gas relative to the starting 4-picoline. 2. Extend reaction time: Monitor the reaction by GC-MS and continue until the desired level of conversion is achieved. |

| Significant Formation of Ring-Chlorinated Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote electrophilic aromatic substitution on the pyridine ring.[6] 2. Presence of Lewis Acid Catalysts: Trace metal impurities can act as Lewis acids, catalyzing ring chlorination.[6] | 1. Maintain optimal temperature: Avoid excessive heating. For the free-radical side-chain chlorination, a temperature range of 80-110°C is generally effective. 2. Use high-purity reagents and glassware: Ensure that the starting materials and reaction vessel are free from metal contaminants. |

| Formation of Tarry, Polymeric Materials | 1. Runaway Reaction: Poor temperature control can lead to an uncontrolled, exothermic reaction. 2. Presence of Oxygen: Oxygen can interfere with the radical chain reaction and lead to undesired side reactions. | 1. Ensure efficient heat dissipation: Use a well-stirred reaction mixture and an appropriate heating mantle or oil bath with precise temperature control. 2. Maintain an inert atmosphere: Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before introducing the reactants and maintain a positive pressure of the inert gas throughout the reaction. |

| Hydrolysis of Product to Isonicotinic Acid | 1. Presence of Water: this compound is susceptible to hydrolysis, especially under basic or acidic conditions, to form isonicotinic acid.[8][9][10] | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. The work-up should be performed under non-hydrolytic conditions. If an aqueous work-up is necessary, it should be done quickly and at a low temperature. |

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of this compound from 4-picoline and chlorine?

A1: The primary mechanism is a free-radical chain reaction . It involves three main stages:

-

Initiation: Chlorine molecules (Cl₂) are homolytically cleaved by heat or UV light to form two chlorine radicals (Cl•).[2][3]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-picoline to form a picolyl radical and HCl. This radical then reacts with another molecule of Cl₂ to form 4-(chloromethyl)pyridine and another chlorine radical. This process repeats to form 4-(dichloromethyl)pyridine and finally this compound.[5]

-

Termination: The reaction is terminated when two radicals combine.[2]

Q2: Why do I see byproducts with chlorine on the pyridine ring?

A2: This is due to a competing reaction pathway called electrophilic aromatic substitution . The pyridine ring, although deactivated by the electron-withdrawing nitrogen atom, can still undergo chlorination, especially under forcing conditions like high temperatures or in the presence of Lewis acid catalysts.[6] Chlorination typically occurs at the 3- and 5-positions.[7]

Q3: How can I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12][13] This technique allows you to separate and identify the starting material, the desired product, and the various chlorinated byproducts, providing a clear picture of the reaction's progress and the product distribution.

Q4: What are the best methods for purifying the crude product?

A4: The most common and effective method for purifying this compound from its less and more chlorinated byproducts is fractional distillation under reduced pressure .[14][15][16][17][18] The different boiling points of the components allow for their separation. Recrystallization from a suitable solvent can also be an effective purification technique for the solid product.[19][20][21][22]

Q5: What are the key safety precautions I should take during this synthesis?

A5: Safety is paramount when working with chlorine gas and chlorinated pyridines.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[23][24][25][26][27] All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. A chlorine gas detector and an emergency response plan should be in place. Always use appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge, chemical-resistant gloves, and safety goggles.[23]

-

Chlorinated Pyridines: These compounds are generally toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Reaction Conditions: The reaction can be exothermic. Ensure proper temperature control to prevent a runaway reaction.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

-

4-Methylpyridine (γ-picoline)

-

Chlorine gas

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Anhydrous sodium carbonate

-

Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Nitrogen or Argon gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Gas scrubbing system (e.g., sodium hydroxide solution) to neutralize excess chlorine gas

Procedure:

-

Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the flask with 4-methylpyridine, anhydrous sodium carbonate, and the anhydrous solvent.

-

Purge the system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.

-

Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).

-

Once the temperature is stable, add a small portion of the radical initiator (AIBN).

-

Slowly bubble chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition should be controlled to maintain the desired reaction temperature.

-

Continue to add portions of AIBN every 1-2 hours to maintain the radical chain reaction.

-

Monitor the reaction progress by GC-MS.

-

Once the desired conversion is achieved, stop the flow of chlorine gas and continue to stir under an inert atmosphere for a short period to consume any remaining chlorine.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the sodium carbonate and any other solids.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to this compound.

V. Visualization of Reaction Pathways

The following diagram illustrates the main reaction pathway to this compound and the competing side reactions.

Caption: Reaction scheme for the synthesis of this compound and its common byproducts.

VI. Analytical Characterization

Accurate identification of the desired product and any byproducts is crucial.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the components in the reaction mixture and their mass spectra, allowing for identification and quantification. The mass spectrum of this compound will show a characteristic isotopic pattern for the three chlorine atoms.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and identify impurities. The chemical shifts of the pyridine ring protons will be affected by the electron-withdrawing trichloromethyl group.[28][29][30][31][32]

VII. References

-

Filo. (2025, September 30). Question 4: Compare and contrast the mechanisms for chlorination of pyrid...[Link]

-

PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]

-

Chemistry World. (2021, May 19). Re-evaluating pyridine's role in chlorination reaction. [Link]

-

Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]

-

Special Gas Instruments. Chlorine gas handling tips. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [No valid URL found]

-

Texas Department of Insurance. Chlorine Safety. [Link]

-

De Nora. Technical Data — Safe Handling of Chlorine Gas. [Link]

-

Washington State Department of Health. (2010, May 1). How to handle chlorine gas safely. [Link]

-

Recrystallization. [Link]

-

ResearchGate. (2004, October). Mild Electrophilic Halogenation of Chloropyridines Using CCl4 or C2Cl6 under Basic Phase Transfer Conditions. [Link]

-

Google Patents. CN101337924A - Method for chlorination of side chain of picolines.

-

Wikipedia. Fractional distillation. [Link]

-

University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

-

Recrystallization. [Link]

-

Google Patents. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Google Patents. US4504665A - Process for producing chloronicotinic acid compounds.

-

Google Patents. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors.

-

National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]

-

Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. [Link]

-

ChemBAM. Purification by fractional distillation. [Link]

-

YouTube. (2013, September 9). Recrystallization. [Link]

-

Wikipedia. Free-radical halogenation. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

OMICS International. Distillation used to Purify Chemicals, Separate Mixtures & Recover Solvents in Chemical Processes. [Link]

-

Patsnap. Synthesis method of 4-trifluoromethyl nicotinic acid. [Link]

-

Lumen Learning. 18.4. Radical reactions in practice. [Link]

-

National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Google Patents. Process for producing chloronicotinic acid compounds.

-

YouTube. (2021, April 16). Free Radical Reactions. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [No valid URL found]

-

Chemistry LibreTexts. (2019, June 5). 5.5. The Free-Radical Chain Reaction. [Link]

-

Organic & Biomolecular Chemistry. Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

National Institutes of Health. (2025, July 4). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions. [No valid URL found]

-

Residual Pesticides Analysis of Botanical Ingredients Using Gas Chromatography Triple Quadrupole Mass Spectrometry. [No valid URL found]

-

Google Patents. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline.

Sources

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN101337924A - Method for chlorination of side chain of picolines - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Question 4: Compare and contrast the mechanisms for chlorination of pyrid.. [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. US4504665A - Process for producing chloronicotinic acid compounds - Google Patents [patents.google.com]

- 9. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. asianpubs.org [asianpubs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gcms.cz [gcms.cz]

- 14. Fractional distillation - Wikipedia [en.wikipedia.org]

- 15. Purification [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chembam.com [chembam.com]

- 18. omicsonline.org [omicsonline.org]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. people.chem.umass.edu [people.chem.umass.edu]

- 21. youtube.com [youtube.com]

- 22. mt.com [mt.com]

- 23. specialgasinstruments.com [specialgasinstruments.com]

- 24. CCOHS: Chlorine [ccohs.ca]

- 25. tdi.texas.gov [tdi.texas.gov]

- 26. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]

- 27. doh.wa.gov [doh.wa.gov]